molecular formula C12H10BFO2 B126331 4-(4-Fluorophenyl)phenylboronic acid CAS No. 140369-67-1

4-(4-Fluorophenyl)phenylboronic acid

Cat. No. B126331
CAS RN: 140369-67-1
M. Wt: 216.02 g/mol
InChI Key: KHMFYFVXTICBEL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .


Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .


Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .

Scientific Research Applications

Cross-Coupling Reactions:

4-Fluorophenylboronic acid serves as a versatile reactant in coupling reactions. It can participate in Suzuki coupling reactions using microwave and triton B catalyst, leading to the formation of biaryl compounds. Additionally, it couples with arenediazonium tetrafluoroborates, iodonium salts, and iodanes, enabling the synthesis of diverse organic molecules .

Biologically Active Terphenyls:

Researchers have exploited 4-Fluorophenylboronic acid to create novel biologically active terphenyls. These compounds exhibit potential pharmacological properties and may find applications in drug discovery and development .

Palladium-Catalyzed Reactions:

The compound participates in palladium-catalyzed reactions, including Mizoroki-Heck and Suzuki-Miyaura coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making 4-Fluorophenylboronic acid a valuable building block in organic synthesis .

Copper-Catalyzed Petasis Reactions:

Researchers have employed 4-Fluorophenylboronic acid in copper-catalyzed Petasis reactions. These reactions allow the efficient synthesis of complex molecules by combining boronic acids with amines and electrophiles .

Rhodium-Catalyzed Asymmetric Conjugate Additions:

In asymmetric synthesis, 4-Fluorophenylboronic acid plays a role in rhodium-catalyzed conjugate additions. These reactions enable the selective functionalization of carbon-carbon double bonds, yielding chiral products .

Regioselective Arylation and Alkynylation:

The compound is useful in regioselective arylation and alkynylation reactions via Suzuki-Miyaura and Sonogashira cross-coupling methods. These reactions allow precise modification of aromatic rings, leading to specific substitution patterns .

Safety and Hazards

4-(4-Fluorophenyl)phenylboronic acid is harmful if swallowed and may cause skin, eye, and respiratory irritation .

Relevant Papers There are several papers related to 4-(4-Fluorophenyl)phenylboronic acid, but the specific details of these papers are not provided in the search results .

properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFYFVXTICBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566566
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)phenylboronic acid

CAS RN

140369-67-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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